N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Computational and Pharmacological Evaluation
Research has focused on the computational and pharmacological potentials of novel derivatives, including oxadiazole and pyrazole compounds. These studies have investigated their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions through docking against targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). One study found that certain compounds showed moderate inhibitory effects across assays, highlighting their potential for further investigation in medicinal chemistry and drug development (Faheem, 2018).
Anticancer Properties
Synthesis and characterization of novel derivatives have also been aimed at exploring their anticancer properties. For example, compounds synthesized and screened for cytotoxicity on various cancer cell lines have shown promising results, with some derivatives displaying significant cytotoxic effects on specific cell lines. This suggests the potential for these compounds in developing new anticancer agents (Vinayak et al., 2014).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities against bacterial and fungal isolates. Some newly synthesized compounds have shown in vitro antimicrobial activity, indicating their potential use as antimicrobial agents (Wardkhan et al., 2008).
Novel Syntheses and Characterization
Studies have also focused on the synthesis, characterization, and evaluation of novel heterocyclic compounds for various biological activities. This includes the development of coordination complexes with potential antioxidant activity, showcasing the versatility of such compounds in synthesizing materials with desirable biological properties (Chkirate et al., 2019).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-24-14-8-6-13(7-9-14)21-16(23)11-26-18-15(5-4-10-19-18)17-20-12(2)22-25-17/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYVGEKXRVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide |
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